4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide

Chemical procurement Purity benchmarking Benzamide building blocks

4-Bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide (C13H18BrNO3; MW 316.19 g mol⁻¹) is a fully substituted benzamide derivative containing a 4-bromo substituent, a 3-ethoxy group, and an N-(2-hydroxy-2-methylpropyl) side chain bearing a tertiary alcohol. The compound is offered commercially as a research chemical with a typical certified purity of ≥95% (HPLC).

Molecular Formula C13H18BrNO3
Molecular Weight 316.19 g/mol
CAS No. 1309682-48-1
Cat. No. B1456382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide
CAS1309682-48-1
Molecular FormulaC13H18BrNO3
Molecular Weight316.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)NCC(C)(C)O)Br
InChIInChI=1S/C13H18BrNO3/c1-4-18-11-7-9(5-6-10(11)14)12(16)15-8-13(2,3)17/h5-7,17H,4,8H2,1-3H3,(H,15,16)
InChIKeyKCYUELAKQWFCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide (CAS 1309682-48-1): Core Identity and Physicochemical Baseline


4-Bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide (C13H18BrNO3; MW 316.19 g mol⁻¹) is a fully substituted benzamide derivative containing a 4-bromo substituent, a 3-ethoxy group, and an N-(2-hydroxy-2-methylpropyl) side chain bearing a tertiary alcohol . The compound is offered commercially as a research chemical with a typical certified purity of ≥95% (HPLC) . It has been referenced in the context of triazolopyridine-based Monopolar Spindle 1 (Mps‑1/TTK) kinase inhibitor programs, suggesting its primary role as a synthetic intermediate or building block . Publicly available biological-activity or pharmacological data for this specific compound are currently absent.

Why 4-Bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide Cannot Be Replaced by a Close Structural Analog Without Validation


The target compound bears a unique combination of three functional features on the benzamide scaffold: a 4-bromo leaving group, a 3-ethoxy hydrogen-bond acceptor, and an N‑(2‑hydroxy‑2‑methylpropyl) substituent that terminates in a tertiary alcohol. Even closely related analogues—such as the positional isomer 4‑bromo‑3‑ethoxy‑N‑(1‑hydroxy‑2‑methylpropan‑2‑yl)benzamide (CAS 1309682‑49‑2), which carries a primary alcohol, or the des‑bromo/des‑ethoxy N‑(2‑hydroxy‑2‑methylpropyl)benzamide (CAS 33561‑46‑5)—differ in hydrogen-bonding capacity, steric bulk, and electronic character . In the context of Mps‑1/TTK inhibitor development, where the compound has been cited as a relevant intermediate, such differences can alter both the synthetic trajectory (e.g., cross‑coupling efficiency at the bromo position) and the ultimate pharmacophore geometry, making generic substitution without experimental verification a high‑risk decision .

Quantitative Differentiation Evidence for 4-Bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide vs. Closest Analogs


Commercial Purity Benchmarking: Target Compound vs. Positional Isomer

The target compound is available from commercial suppliers at a certified purity of ≥95% (HPLC) . The closest positional isomer, 4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 1309682‑49‑2), is offered at a higher nominal purity of 98% . While both compounds meet the typical >95% threshold for research-grade intermediates, the 3‑percentage‑point purity differential may influence the choice of starting material in multistep syntheses where trace impurities propagate into final active pharmaceutical ingredient (API) quality.

Chemical procurement Purity benchmarking Benzamide building blocks

Alcohol Class Differentiation: Tertiary vs. Primary Alcohol in the N‑Substituent

The target compound possesses a tertiary alcohol ( C(CH₃)₂OH) at the 2‑position of the N‑propyl side chain, whereas the closest positional isomer (CAS 1309682‑49‑2) features a primary alcohol ( CH₂OH) at the 1‑position . Tertiary alcohols are less prone to enzymatic oxidation and phase‑II conjugation than primary alcohols, a principle well established in medicinal chemistry [1]. Although direct comparative data for these two benzamides are not available, the class‑level inference is that the tertiary alcohol may confer greater metabolic stability if the compound is used as a pharmacophoric building block.

Medicinal chemistry Hydrogen-bonding Metabolic stability

Synthetic Utility: Three Orthogonal Functional Handles vs. Simpler Analogs

The target compound offers three chemically distinct functional handles: (i) an aryl bromide at C‑4 suitable for Pd‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig); (ii) an ethoxy group at C‑3 that can act as a directing group or be cleaved to the phenol; and (iii) a tertiary alcohol on the amide side chain that can serve as a nucleophile or be oxidised to a ketone . In comparison, the simpler analog 4‑bromo‑3‑ethoxybenzamide (CAS 933585‑16‑1) lacks the hydroxylated N‑side chain, reducing the number of diversification points from three to two . No quantitative yield data for specific transformations of the target compound are publicly available; the differentiation is therefore based on the count of orthogonal reactive handles.

Organic synthesis Cross-coupling Diversification

Recommended Procurement and Application Scenarios for 4-Bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide


Synthesis of Triazolopyridine-Based Mps‑1/TTK Kinase Inhibitors

The compound has been cited within patent and literature contexts describing triazolopyridine derivatives that act as Monopolar Spindle 1 (Mps‑1/TTK) kinase inhibitors . Procurement is indicated when a 4‑bromo‑3‑ethoxy‑benzamide core bearing a tertiary‑alcohol‑containing side chain is required as a late‑stage intermediate, particularly when orthogonal reactivity at all three functional positions (bromo, ethoxy, hydroxy) is needed to assemble the final triazolopyridine scaffold.

Diversification of Benzamide-Focused Compound Libraries

The presence of three chemically distinct handles makes the compound a cost‑effective single starting material for parallel synthesis of diverse benzamide analogues. The aryl bromide enables Pd‑catalysed cross‑coupling, the ethoxy group can be deprotected to a phenol for further alkylation, and the tertiary alcohol can be oxidised, esterified, or converted to a leaving group . This reduces the number of separate building blocks that need to be sourced.

Metabolic Stability Assessment of Tertiary‑Alcohol‑Containing Benzamide Scaffolds

Because the N‑substituent contains a tertiary alcohol—a motif known to resist rapid Phase I oxidation better than primary or secondary alcohols—this compound can serve as a probe in comparative metabolic stability studies against primary‑alcohol isomers (e.g., CAS 1309682‑49‑2) [1]. Such head‑to‑head experiments, once performed, would directly inform the selection of the optimal side chain for lead candidates.

Quote Request

Request a Quote for 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.